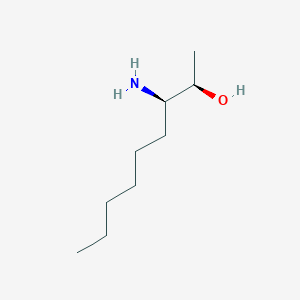

rac threo-3-Aminononan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3-aminononan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-3-4-5-6-7-9(10)8(2)11/h8-9,11H,3-7,10H2,1-2H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKURPTBUALFOED-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536261 | |

| Record name | (2R,3R)-3-Aminononan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119720-60-4 | |

| Record name | (2R,3R)-3-Aminononan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Diastereoselective Synthesis of rac-threo-3-Aminononan-2-ol

Executive Summary

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of rac-threo-3-Aminononan-2-ol, a chiral amino alcohol with potential applications as a synthetic building block in pharmaceutical and materials science. The presented pathway is a robust, two-step sequence commencing from commercially available starting materials. The core of this synthesis involves a base-catalyzed Nitroaldol (Henry) reaction to form a key β-nitro alcohol intermediate, followed by a diastereoselective reduction of the nitro group to furnish the desired threo amino alcohol. This document elucidates the mechanistic underpinnings of each step, explains the rationale behind the selection of reagents and conditions, and provides detailed experimental protocols suitable for implementation in a research and development setting.

Note on Starting Material: The target molecule, 3-Aminononan-2-ol, possesses a nine-carbon backbone with functional groups at the C2 and C3 positions. A logical and efficient retrosynthetic analysis points to heptanal (a seven-carbon aldehyde) and nitroethane (a two-carbon nitroalkane) as the ideal starting fragments. This guide is therefore based on this chemically sound approach.

Introduction: The Strategic Importance of 1,2-Amino Alcohols

The 1,2-amino alcohol motif is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the structural core of numerous bioactive molecules, including beta-blockers and antiviral agents.[1][2] The synthesis of these compounds, particularly with stereochemical control, remains a critical objective for organic chemists. The target of this guide, rac-threo-3-Aminononan-2-ol, represents a valuable chiral synthon whose utility is unlocked by efficient and reliable preparation methods.

The primary synthetic challenge lies in controlling the relative stereochemistry of the two adjacent chiral centers at C2 and C3. Our selected strategy directly addresses this by decoupling the carbon-carbon bond formation from the stereochemistry-defining reduction step. This two-stage approach, outlined below, offers a high degree of control and predictability.

Caption: Mechanism of the base-catalyzed Henry reaction.

Causality in Experimental Design

-

Choice of Base: While strong bases can be used, a mild organic base like triethylamine (TEA) or a solid-supported base is often preferred. This minimizes the primary side reaction: the elimination of water from the β-nitro alcohol product to form a nitroalkene. Using only a catalytic amount of base is crucial if the isolation of the nitro alcohol is the goal.

-

Solvent Selection: The reaction can be performed in a variety of aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Solvent choice can influence reaction rates and, in some asymmetric variants, stereoselectivity.

-

Temperature Control: The initial addition is often performed at 0 °C to control the exothermicity of the reaction and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol: Synthesis of 3-Nitro-nonan-2-ol

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add heptanal (11.4 g, 100 mmol) and nitroethane (9.0 g, 120 mmol, 1.2 equiv) in 100 mL of anhydrous THF.

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.4 mL, 10 mmol, 0.1 equiv) dropwise over 5 minutes.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield 3-nitro-nonan-2-ol as a pale yellow oil.

| Table 1: Expected Yield and Spectroscopic Data for 3-Nitro-nonan-2-ol | |

| Typical Yield | 70-85% |

| Appearance | Pale yellow oil (mixture of diastereomers) |

| ¹H NMR (CDCl₃) | δ ~4.5 (m, 1H, -CHNO₂), δ ~4.1 (m, 1H, -CHOH), δ 1.5-1.6 (d, 3H, -CH₃), ... |

| ¹³C NMR (CDCl₃) | δ ~90 (-CHNO₂), δ ~70 (-CHOH), ... |

| IR (neat, cm⁻¹) | ~3400 (br, O-H), ~1550 (s, NO₂), ~1370 (s, NO₂) |

Part 2: Diastereoselective Reduction to rac-threo-3-Aminononan-2-ol

The final and most critical step is the reduction of the nitro group to a primary amine. The choice of reducing agent and conditions is paramount as it dictates the final threo/erythro (or syn/anti) diastereomeric ratio. For many acyclic β-nitro alcohols, catalytic hydrogenation is known to favor the formation of the syn (or threo) amino alcohol.

Mechanistic Principles of Stereoselective Reduction

Catalytic hydrogenation, for instance with Raney® Nickel or Palladium on Carbon (Pd/C), is a highly effective method for this transformation. [3]The prevailing model suggests that the nitro alcohol coordinates to the catalyst surface through both the hydroxyl and nitro groups. This chelation-controlled approach forces the substrate into a specific conformation. The subsequent delivery of hydrogen from the catalyst surface occurs from a single face, leading to the preferential formation of the threo diastereomer.

Caption: Stereochemical control during catalytic hydrogenation.

Causality in Experimental Design

-

Catalyst Choice: Raney Nickel is a highly active and cost-effective catalyst for nitro group reductions. Pd/C is another excellent choice, often providing high yields and good selectivity. The choice may depend on functional group tolerance if other reducible groups were present.

-

Hydrogen Source: While high-pressure hydrogen gas (H₂ balloon or Parr hydrogenator) is standard, transfer hydrogenation using a source like ammonium formate or formic acid can be a safer and more convenient alternative for laboratory scale, though it may sometimes affect selectivity. [3]* Solvent: Protic solvents like methanol or ethanol are ideal for catalytic hydrogenation as they readily dissolve the substrate and do not poison the catalyst.

Experimental Protocol: Reduction to rac-threo-3-Aminononan-2-ol

Safety Note: Handle Raney Nickel as a slurry in water; it is pyrophoric when dry. Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood.

-

Setup: To a heavy-walled hydrogenation flask, add 3-nitro-nonan-2-ol (10.0 g, 52.8 mmol) dissolved in 100 mL of methanol.

-

Catalyst Addition: Carefully add a slurry of Raney® Nickel (~2 g, ~20 wt%) in water.

-

Hydrogenation: Seal the flask, purge the system with nitrogen, and then introduce hydrogen gas (H₂) to a pressure of 50 psi (or use an H₂-filled balloon). Stir the reaction vigorously at room temperature for 12-18 hours.

-

Workup: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad thoroughly with methanol (3 x 20 mL).

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by chromatography to yield rac-threo-3-Aminononan-2-ol as a solid.

| Table 2: Expected Yield and Characterization Data for rac-threo-3-Aminononan-2-ol | |

| CAS Number | 119720-60-4 [4] |

| Typical Yield | 80-95% |

| Diastereomeric Ratio | Typically >90:10 threo:erythro |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | Characteristic shifts for -CH(OH)- and -CH(NH₂)- protons with coupling constants indicative of the threo configuration. |

| Mass Spec (ESI+) | m/z = 160.17 [M+H]⁺ (for C₉H₂₁NO) |

Summary and Outlook

This guide has detailed a reliable and scalable two-step synthesis of rac-threo-3-Aminononan-2-ol from heptanal and nitroethane. The strategy leverages a classic Henry reaction for C-C bond formation followed by a diastereoselective catalytic hydrogenation to control the final stereochemical outcome. The protocols provided are robust and based on well-established chemical principles, making them suitable for researchers in both academic and industrial laboratories.

Future work could explore asymmetric variations of this synthesis. The use of chiral catalysts in either the Henry reaction or the reduction step could provide enantioselective access to specific stereoisomers of the target molecule. Furthermore, biocatalytic approaches using enzymes like ketoreductases or transaminases are emerging as powerful green alternatives for producing chiral amino alcohols with high stereopurity. [5][6][7]

References

-

Ni, Y., et al. (2021). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Tentori, F., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts, 8(8), 319. Available at: [Link]

-

Ni, Y., et al. (2021). Ketoreductase Catalyzed Stereoselective Bioreduction of α-Nitro Ketones. ResearchGate. Available at: [Link]

-

Tentori, F., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. ResearchGate. Available at: [Link]

-

Romero-Fernández, M., et al. (2023). Stereoselective Three-Step One-Pot Cascade Combining Amino- and Biocatalysis to Access Chiral γ-Nitro Alcohols. Angewandte Chemie International Edition, 62(5). Available at: [Link]

-

Wikipedia. (n.d.). Henry reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Available at: [Link]

-

Grokipedia. (n.d.). Henry reaction. Available at: [Link]

-

SynArchive. (n.d.). Henry Reaction. Available at: [Link]

-

Wang, Z., et al. (2023). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Synthesis. Available at: [Link]

-

Fuhshuku, K., & Asano, Y. (2011). Synthesis of (R)-β-nitro alcohols catalyzed by R-selective hydroxynitrile lyase from Arabidopsis thaliana in the aqueous-organic biphasic system. Semantic Scholar. Available at: [Link]

-

Piazzi, M., et al. (2021). Synthesis of Amino-Acid-Based Nitroalkenes. Molecules, 26(15), 4434. Available at: [Link]

-

Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

-

Chen, Y., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. International Journal of Molecular Sciences, 24(13), 10769. Available at: [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Available at: [Link]

-

Crossley, S. W. M., & Baxter, R. D. (2017). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 8(2), 1486-1491. Available at: [Link]

-

Nájera, C., & Yus, M. (2002). Efficient Diastereoselective Syntheses of erythro- or threo-α-Alkyl-β-hydroxy Sulfones by Reductions of α-Alkyl-β-keto Sulfones with TiCl₄/BH₃ or LiEt₃BH/CeCl₃, Respectively. The Journal of Organic Chemistry, 67(22), 7637-7645. Available at: [Link]

-

Pharmaffiliates. (n.d.). rac threo-3-Aminononan-2-ol. Available at: [Link]

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. usbio.net [usbio.net]

- 5. mdpi.com [mdpi.com]

- 6. Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to rac-threo-3-Aminononan-2-ol

CAS Number: 119720-60-4 Molecular Formula: C₉H₂₁NO Synonyms: (2R,3R)-rel-3-Amino-2-nonanol

This technical guide provides a comprehensive overview of rac-threo-3-Aminononan-2-ol, a specialty amino alcohol used as a key intermediate in synthetic organic chemistry. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

rac-threo-3-Aminononan-2-ol is a racemic mixture of the (2R, 3R) and (2S, 3S) enantiomers, with the amino and hydroxyl groups in a threo relative configuration. At room temperature, it typically presents as a brown oil.

| Property | Value |

| Molecular Weight | 159.27 g/mol |

| Appearance | Brown Oil |

| Density | 0.89 g/cm³ |

| Boiling Point | 262.193 °C at 760 mmHg |

| Flash Point | 112.371 °C |

| Refractive Index | 1.457 |

Stereochemistry

The stereochemistry of rac-threo-3-Aminononan-2-ol is a critical aspect of its chemical identity and reactivity. The molecule possesses two chiral centers at the C2 and C3 positions. The threo designation indicates that in a Fischer projection, the hydroxyl and amino groups are on opposite sides of the carbon backbone. This specific spatial arrangement influences its role as a chiral building block in asymmetric synthesis.

Diagram: Stereoisomers of 3-Aminononan-2-ol

Caption: Relationship between the stereoisomers of 3-Aminononan-2-ol.

Synthesis

Conceptual Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Oximation of 2-Nonanone: Reaction of 2-nonanone with hydroxylamine hydrochloride in the presence of a base to form 2-nonanone oxime.

-

Diastereoselective Reduction of 2-Nonanone Oxime: The reduction of the oxime to the corresponding amino alcohol. The choice of reducing agent and reaction conditions is crucial for achieving the desired threo stereoselectivity.

Diagram: Proposed Synthesis of rac-threo-3-Aminononan-2-ol

Caption: A plausible synthetic route to rac-threo-3-Aminononan-2-ol.

Discussion of the Reduction Step

The reduction of α-hydroxy oximes can be achieved using various reagents. For instance, the use of sodium borohydride in the presence of transition metal salts like nickel(II) chloride has been reported for the reduction of oximes to amines. The stereochemical outcome of such reductions is highly dependent on the substrate and the specific reaction conditions, including solvent and temperature. Achieving high diastereoselectivity for the threo isomer may require careful optimization of these parameters.

Applications in Synthesis

The primary documented application of rac-threo-3-Aminononan-2-ol is as a precursor in the synthesis of more complex molecules. Notably, it has been used in the preparation of 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives. These compounds have been investigated for their potential as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of rac-threo-3-Aminononan-2-ol. While specific experimental spectra for this compound are not widely published, the following techniques would be employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would provide information on the chemical environment of the hydrogen atoms, including the characteristic signals for the methyl, methylene, and methine protons. The coupling constants between the protons on C2 and C3 would be crucial for confirming the threo relative stereochemistry.

-

¹³C NMR would show distinct signals for each of the nine carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the alcohol and amine functional groups, respectively, typically in the region of 3200-3600 cm⁻¹. C-H stretching and bending vibrations would also be prominent.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

It is imperative to consult a comprehensive and compound-specific safety data sheet from the supplier before handling this chemical.

Conclusion

rac-threo-3-Aminononan-2-ol is a valuable synthetic intermediate, particularly for the preparation of biologically active heterocyclic compounds. Its stereochemical properties make it an interesting building block for further chemical transformations. While detailed experimental data is limited in the public domain, its synthesis and characterization can be approached using standard organic chemistry methodologies. As with all chemical reagents, proper safety precautions are essential when handling this compound.

References

Due to the limited availability of specific research articles detailing the synthesis and characterization of rac-threo-3-Aminononan-2-ol (CAS 119720-60-4), a comprehensive list of direct references cannot be provided. The information in this guide is synthesized from general chemical principles and data available in chemical supplier databases.

An In-depth Technical Guide to rac threo-3-Aminononan-2-ol: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of rac threo-3-Aminononan-2-ol, a key intermediate in the synthesis of potent therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into its chemical properties, a plausible synthetic route, and its significant applications.

Introduction: The Significance of this compound

This compound is a chiral amino alcohol that has garnered attention primarily as a crucial building block in the synthesis of advanced heterocyclic compounds. Its structure, featuring adjacent amino and hydroxyl groups with a specific threo relative stereochemistry, makes it a valuable precursor for creating complex molecules with defined three-dimensional architectures. The primary application of this compound lies in its use for the synthesis of 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives.[1] These derivatives have been identified as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. The therapeutic potential of targeting iNOS makes this compound a compound of significant interest in medicinal chemistry.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, its physical and chemical properties can be inferred from available information and the nature of its functional groups.

| Property | Value/Description | Source/Rationale |

| CAS Number | 119720-60-4 | Commercial Suppliers |

| Molecular Formula | C₉H₂₁NO | Calculated |

| Molecular Weight | 159.27 g/mol | Calculated |

| Appearance | Brown Oil | Commercial Suppliers |

| Solubility | Soluble in chloromethane and dichloromethane. | |

| Stereochemistry | Racemic mixture of the (2R,3S) and (2S,3R) enantiomers. | Inferred from "rac threo" nomenclature. |

| Boiling Point | Estimated to be in the range of 210-230 °C. | Inferred from related amino alcohols. |

| Density | Estimated to be approximately 0.9 g/mL. | Inferred from related amino alcohols. |

Proposed Synthesis of this compound

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Epoxidation of 1-Nonene: 1-Nonene is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM). This reaction stereospecifically forms the corresponding epoxide, 1,2-epoxynonane. The reaction is typically carried out at low temperatures (0 °C to room temperature) to control exothermicity and side reactions.

-

Nucleophilic Ring-Opening of 1,2-Epoxynonane: The resulting epoxide is then subjected to nucleophilic attack by an amine. For the synthesis of the primary amine, a solution of ammonia in a polar solvent like methanol is used. This reaction proceeds via an SN2 mechanism, leading to the opening of the epoxide ring. The attack of the nucleophile at the less substituted carbon (C1) is generally favored, but for the formation of 3-aminononan-2-ol, the attack would need to occur at the C2 position. A more controlled approach would involve a protected amine, such as benzylamine, followed by deprotection. However, for a direct route, the reaction with ammonia can yield a mixture of regioisomers, from which the desired this compound would need to be separated. The threo stereochemistry is the expected major product from the anti-periplanar attack of the nucleophile on the epoxide.

-

Purification: The crude product is then purified using standard laboratory techniques, such as column chromatography on silica gel, to isolate the pure this compound.

Analytical Characterization (Predicted)

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key features for each spectrum based on the analysis of similar compounds.

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

-CH(OH)- proton: A multiplet around 3.5-3.8 ppm.

-

-CH(NH2)- proton: A multiplet around 2.8-3.1 ppm.

-

-CH3 (at C1) protons: A doublet around 1.1-1.3 ppm.

-

-CH2- protons of the nonyl chain: A series of multiplets between 1.2 and 1.6 ppm.

-

Terminal -CH3 of the nonyl chain: A triplet around 0.9 ppm.

-

-OH and -NH2 protons: Broad singlets that are exchangeable with D2O.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

-CH(OH)- carbon: A signal in the range of 65-75 ppm.

-

-CH(NH2)- carbon: A signal in the range of 50-60 ppm.

-

-CH3 (at C1) carbon: A signal around 15-25 ppm.

-

-CH2- carbons of the nonyl chain: A series of signals between 20 and 40 ppm.

-

Terminal -CH3 of the nonyl chain: A signal around 14 ppm.

IR (Infrared) Spectroscopy:

-

O-H stretch: A broad band in the region of 3200-3600 cm-1.

-

N-H stretch: Two sharp peaks (for the primary amine) in the region of 3300-3500 cm-1, which may overlap with the O-H stretch.

-

C-H stretch (aliphatic): Peaks in the region of 2850-2960 cm-1.

-

N-H bend (scissoring): A peak around 1600 cm-1.

-

C-O stretch: A peak in the region of 1050-1150 cm-1.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M+): Expected at m/z = 159.

-

Fragmentation Pattern: Characteristic fragmentation would involve the loss of small neutral molecules such as water (M-18) and ammonia (M-17). Alpha-cleavage adjacent to the amino and hydroxyl groups would also be expected, leading to significant fragment ions.

Application in the Synthesis of iNOS Inhibitors

The primary and most significant application of this compound is as a starting material for the synthesis of 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives. These compounds have been shown to be potent and selective inhibitors of inducible nitric oxide synthase (iNOS).

Logical Workflow for the Synthesis of 2-Imino-1,3-Thiazolidine Derivatives:

Caption: Synthesis of a 2-imino-1,3-thiazolidine derivative from this compound.

The synthesis involves the reaction of the amino alcohol with a thiocarbonyl source, such as thiophosgene or carbon disulfide, to form an intermediate which then undergoes intramolecular cyclization to yield the 2-imino-1,3-thiazolidine ring system. The threo stereochemistry of the starting material is crucial for establishing the desired relative stereochemistry in the final product, which in turn is critical for its biological activity as an iNOS inhibitor.

The Role of iNOS in Disease:

Inducible nitric oxide synthase is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. While NO is an important signaling molecule, its overproduction by iNOS is associated with the pathophysiology of various inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and septic shock. Therefore, the selective inhibition of iNOS is a promising therapeutic strategy for these diseases.

Conclusion

This compound is a valuable chemical intermediate with a defined stereochemical structure that is essential for the synthesis of a class of potent iNOS inhibitors. While detailed experimental data on the compound itself is limited in publicly accessible literature, its properties and a viable synthetic route can be reliably predicted based on fundamental organic chemistry principles and data from analogous compounds. The continued interest in developing selective iNOS inhibitors for therapeutic applications underscores the importance of this compound and highlights the need for further research to fully characterize this key building block.

References

-

Ueda, S., et al. (2004). 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives as potent inducible nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry, 12(15), 4101-4116. [Link]

Sources

"rac threo-3-Aminononan-2-ol" stereochemistry and isomers

An In-depth Technical Guide to the Stereochemistry of rac-threo-3-Aminononan-2-ol

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Stereoisomerism in Amino Alcohols

The 1,2-amino alcohol scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2][3] The precise three-dimensional arrangement of the amino and hydroxyl groups dictates the molecule's biological activity and chemical reactivity. A subtle change in stereochemistry can lead to a dramatic difference in pharmacological effect, transforming a potent therapeutic agent into an inactive or even toxic compound. This guide provides a detailed exploration of the stereochemical landscape of a specific example, rac-threo-3-Aminononan-2-ol, offering researchers and drug development professionals a foundational understanding of its isomers, their differentiation, and methods for their separation.

Deconstructing the Nomenclature: A Stereochemical Blueprint

The IUPAC name rac-threo-3-Aminononan-2-ol is highly descriptive, providing essential information about the molecule's structure and stereochemistry. Let's break it down:

-

3-Aminononan-2-ol : This defines the core structure: a nine-carbon chain (nonane) with an amino group (-NH₂) at position 3 and a hydroxyl group (-OH) at position 2.

-

Chiral Centers : The presence of substituents at C2 and C3 creates two chiral centers, as each of these carbons is bonded to four different groups. With 'n' chiral centers, a molecule can have a maximum of 2ⁿ stereoisomers. For this compound, n=2, resulting in a total of four possible stereoisomers.[4]

-

threo : This descriptor defines the relative stereochemistry between the C2 and C3 centers. In a Fischer projection, if the analogous substituents (here, the alkyl chain and the hydrogen atoms are used for comparison) are on opposite sides of the carbon backbone, the diastereomer is designated threo. The alternative arrangement, where they are on the same side, is termed erythro.[4]

-

rac : This is an abbreviation for racemate, indicating an equimolar mixture of two enantiomers. In this context, it refers to a mixture of the (2R,3R) and (2S,3S) isomers, which together constitute the threo pair. The CAS Number for this racemic mixture is 119720-60-4.[5][6][7]

The Isomeric Landscape of 3-Aminononan-2-ol

The four stereoisomers of 3-aminononan-2-ol exist as two pairs of enantiomers. One pair is diastereomeric to the other.

Caption: Isomeric relationships of 3-Aminononan-2-ol.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

To unambiguously define each stereoisomer, the Cahn-Ingold-Prelog (CIP) rules are used to assign an absolute configuration (R or S) to each chiral center.[8][9][10]

Step-by-Step CIP Priority Assignment for (2R,3R)-3-Aminononan-2-ol:

At Chiral Center C2:

-

Identify Substituents : -OH, -CH(NH₂)C₆H₁₃, -CH₃, -H.

-

Assign Priorities (by atomic number of the atom directly attached) :

-

Priority 1: -OH (Oxygen, Z=8)

-

Priority 2: -CH(NH₂)C₆H₁₃ (Carbon, Z=6, attached to N)

-

Priority 3: -CH₃ (Carbon, Z=6, attached to H)

-

Priority 4: -H (Hydrogen, Z=1)

-

-

Orient Molecule : Place the lowest priority group (-H) away from the viewer.

-

Determine Configuration : The sequence from priority 1 → 2 → 3 is clockwise, thus the configuration at C2 is R .

At Chiral Center C3:

-

Identify Substituents : -NH₂, -CH(OH)CH₃, -C₆H₁₃ (hexyl), -H.

-

Assign Priorities :

-

Priority 1: -NH₂ (Nitrogen, Z=7)

-

Priority 2: -CH(OH)CH₃ (Carbon, Z=6, attached to O)

-

Priority 3: -C₆H₁₃ (Carbon, Z=6, attached to C)

-

Priority 4: -H (Hydrogen, Z=1)

-

-

Orient Molecule : Place the lowest priority group (-H) away from the viewer.

-

Determine Configuration : The sequence from priority 1 → 2 → 3 is clockwise, thus the configuration at C3 is R .

The combination gives the (2R,3R) isomer. Its enantiomer is (2S,3S) . Together, they form the rac-threo mixture.

Caption: Logic diagram for CIP priority assignment at C2.

Summary of Stereoisomers

| Isomer Name | Absolute Configuration | Relationship | Diastereomeric Form |

| (+)-threo-3-Aminononan-2-ol | (2R,3R) | Enantiomer of (2S,3S) | threo |

| (-)-threo-3-Aminononan-2-ol | (2S,3S) | Enantiomer of (2R,3R) | threo |

| (+)-erythro-3-Aminononan-2-ol | (2R,3S) | Enantiomer of (2S,3R) | erythro |

| (-)-erythro-3-Aminononan-2-ol | (2S,3R) | Enantiomer of (2R,3S) | erythro |

Analytical Differentiation of Diastereomers

While enantiomers have identical physical properties in an achiral environment, diastereomers do not. The threo and erythro forms of 3-aminononan-2-ol can be distinguished using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining relative stereochemistry. The key parameter is the vicinal coupling constant (³JHH) between the protons on C2 and C3.

-

Causality : The magnitude of ³JHH is dependent on the dihedral angle between the two protons, as described by the Karplus equation. The threo and erythro isomers favor different staggered conformations to minimize steric hindrance, resulting in different average dihedral angles.

-

threo Isomer : Tends to favor a conformation where the C2-H and C3-H protons are anti-periplanar (approx. 180° angle), leading to a larger coupling constant (typically 7-10 Hz).

-

erythro Isomer : Tends to favor a conformation where the C2-H and C3-H protons are gauche (approx. 60° angle), resulting in a smaller coupling constant (typically 2-5 Hz).

This difference provides a reliable method for assigning the relative stereochemistry.[11] Studies on analogous structures have repeatedly validated this approach.[12][13]

Chromatography

Diastereomers can be separated by standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a standard achiral column, as their different physical properties lead to different retention times.[14]

Experimental Protocol: Chiral Resolution of rac-threo-3-Aminononan-2-ol

Separating the (2R,3R) and (2S,3S) enantiomers from the racemic mixture requires a chiral method. Diastereomeric salt formation is a classic, robust, and scalable technique.

Principle (Trustworthiness): This protocol relies on reacting the racemic basic amine with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts. Since diastereomers have different solubilities, they can be separated by fractional crystallization. Subsequent liberation of the amine from the separated salts yields the individual enantiomers. The process is self-validating as the enantiomeric excess (ee) can be monitored at each stage using chiral HPLC.

Step-by-Step Methodology

-

Reagent Selection : Choose an economically viable, enantiomerically pure chiral acid. L-(+)-Tartaric acid is a common choice for resolving racemic amines.

-

Salt Formation :

-

Dissolve 1.0 equivalent of rac-threo-3-aminononan-2-ol in a suitable solvent (e.g., methanol or ethanol).

-

Slowly add a solution of 0.5 equivalents of L-(+)-tartaric acid in the same solvent. Rationale: Using 0.5 eq of the resolving agent is often optimal for precipitating one diastereomeric salt preferentially.

-

Stir the solution at room temperature or with gentle heating to ensure complete salt formation.

-

-

Fractional Crystallization :

-

Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to induce crystallization.

-

One diastereomeric salt (e.g., the (2R,3R)-amine-(2R,3R)-tartrate salt) should precipitate out of solution due to its lower solubility.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

The mother liquor will be enriched in the other diastereomeric salt (the (2S,3S)-amine-(2R,3R)-tartrate salt).

-

-

Recrystallization (Purity Enhancement) :

-

Recrystallize the collected solid from a fresh portion of hot solvent to improve its diastereomeric purity. Monitor purity using melting point or HPLC.

-

-

Liberation of the Free Amine :

-

Dissolve the purified diastereomeric salt in water.

-

Add an aqueous base (e.g., 2M NaOH) until the solution is strongly alkaline (pH > 12) to deprotonate the ammonium salt and liberate the free amine.

-

Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine (e.g., (2R,3R)-3-aminononan-2-ol).

-

-

Isolation of the Second Enantiomer :

-

Treat the mother liquor from Step 3 in the same manner (basification and extraction) to recover the amine, which will be enriched in the other enantiomer (e.g., (2S,3S)).

-

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Conclusion: The Importance of Stereochemical Control

A thorough understanding of the stereochemistry of rac-threo-3-aminononan-2-ol is fundamental for any research or development involving this molecule. The ability to distinguish between its diastereomers and resolve its enantiomers is a critical first step. As the broader class of amino alcohols continues to be a source of new therapeutics and catalysts, the principles outlined in this guide—from nomenclature and analytical differentiation to practical separation protocols—serve as an essential toolkit for scientists in the field.[15][16][17] The stereochemical integrity of a compound is not a trivial detail; it is the very foundation of its function.

References

- Vertex AI Search. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed.

- ACS Publications. Stereoselective syntheses of erythro- and threo-.beta.-amino alcohol derivatives via hetero-Diels-Alder reactions. Journal of the American Chemical Society.

- PubMed. (2023).

- RSC Publishing. (2021). An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1 H NMR spectroscopy.

- Westlake University. (2023).

- Semantic Scholar.

- Benchchem. (2025). A Spectroscopic Guide to the Diastereomers of 2-Methyl-2-nitro-1-phenyl-1-propanol.

- ElectronicsAndBooks. (1999). Simultaneous determination of enantiomeric purity and erythro/threo relationship in chiral 1,2-aminoalcohols by NMR using (R)-(+)-t-butylphenylphosphinothioic acid.

- ChemRxiv | Cambridge Open Engage. (2024).

- ResearchGate. (2025). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy.

- Study.com. Cahn Ingold Prelog Priority Rules & Examples.

- OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities.

- Wikipedia. Cahn–Ingold–Prelog priority rules.

- Myheplus. The Cahn-Ingold-Prelog rules.

- PubMed. (2021). Diastereomeric resolution of 3-chloromandelic acid with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol.

- PSIBERG. (2022). Cahn Ingold Prelog Priority Rules (with Examples) - Stereochemistry.

- Echemi. rac threo-3-aminononan-2-ol.

- Toronto Research Chemicals. 288760 this compound CAS: 119720-60-4.

- Benchchem. (2R,3S)-3-aminobutan-2-ol | 40285-24-3.

- PubMed. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents.

- PubMed. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution.

- Pharmaffiliates. CAS No : 119720-60-4| Chemical Name : this compound.

- NIH PubChem. 3-Aminopentan-2-ol | C5H13NO | CID 226832.

- NIH PubChem. (2r,3s)-3-Aminopentan-2-ol.

- Google Patents. (2010). Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.

- Biomall. Buy this compound, 100mg A618525-100mg in India.

- NIH PMC. (2024).

- PubMed Central. Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones.

- MDPI. Therapeutic Perspectives of Aminoflavonoids—A Review.

Sources

- 1. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings | Semantic Scholar [semanticscholar.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. usbio.net [usbio.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]

- 9. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 10. psiberg.com [psiberg.com]

- 11. researchgate.net [researchgate.net]

- 12. An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1 H NMR spect ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09712H [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic Perspectives of Aminoflavonoids—A Review | MDPI [mdpi.com]

Spectroscopic Characterization of rac-threo-3-Aminononan-2-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of rac-threo-3-Aminononan-2-ol. In the absence of publicly available, experimentally derived spectra for this specific long-chain amino alcohol, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon spectral data from analogous structures, we present a detailed analysis of the anticipated spectral features. This guide is intended to aid in the identification, characterization, and quality control of rac-threo-3-Aminononan-2-ol in a laboratory setting.

Introduction

rac-threo-3-Aminononan-2-ol is a long-chain amino alcohol with the chemical formula C₉H₂₁NO.[1][2] Its structure, featuring two chiral centers at the C2 and C3 positions, gives rise to stereoisomers. The threo diastereomer, which is the focus of this guide, has a specific relative configuration of the hydroxyl and amino groups. Amino alcohols are a significant class of organic compounds, serving as crucial building blocks in the synthesis of pharmaceuticals, chiral ligands, and other biologically active molecules. Their bifunctional nature, containing both an amino and a hydroxyl group, allows for the formation of intramolecular hydrogen bonds, which can influence their conformation and reactivity.

A thorough understanding of the spectroscopic signature of rac-threo-3-Aminononan-2-ol is paramount for its unambiguous identification and for assessing its purity. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data, providing a foundational reference for researchers working with this compound.

Molecular Structure and Stereochemistry

The structure of rac-threo-3-Aminononan-2-ol is characterized by a nine-carbon chain with a hydroxyl group on carbon 2 and an amino group on carbon 3. The "rac" prefix indicates a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers. The "threo" designation describes the relative stereochemistry of the two chiral centers.

Caption: Figure 1: Structure of threo-3-Aminononan-2-ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For rac-threo-3-Aminononan-2-ol, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton and the chemical environment of the protons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of rac-threo-3-Aminononan-2-ol is expected to be complex due to the presence of multiple overlapping signals from the long alkyl chain. However, key diagnostic signals for the protons near the functional groups can be predicted.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| -OH | Broad singlet | s | - | Chemical shift is concentration and solvent dependent. |

| -NH₂ | Broad singlet | s | - | Chemical shift is concentration and solvent dependent. |

| H-2 | ~3.5 - 4.0 | m | deshielded by the adjacent hydroxyl group. | |

| H-3 | ~2.8 - 3.3 | m | deshielded by the adjacent amino group. | |

| -CH₂- (C4-C8) | ~1.2 - 1.6 | m | Overlapping multiplets forming a broad signal. | |

| -CH₃ (C1) | ~1.1 - 1.3 | d | ~6-7 | Doublet due to coupling with H-2. |

| -CH₃ (C9) | ~0.8 - 1.0 | t | ~7 | Triplet due to coupling with the adjacent CH₂ group. |

Causality Behind Predictions:

-

Chemical Shifts: The protons on carbons bearing the hydroxyl (C2) and amino (C3) groups are expected to be the most downfield-shifted aliphatic protons due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The long alkyl chain protons will reside in the typical aliphatic region.

-

Multiplicity and Coupling Constants: The vicinal coupling constant (³JH2-H3) between the protons on C2 and C3 is particularly important for confirming the threo stereochemistry. In acyclic systems, the threo isomer often exhibits a smaller vicinal coupling constant compared to the erythro isomer, although this is not a universal rule and can be influenced by conformational preferences.[3] Typical aliphatic H-C-C-H coupling constants are in the range of 6-8 Hz.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~65 - 75 | Carbon bearing the hydroxyl group. |

| C-3 | ~50 - 60 | Carbon bearing the amino group. |

| C-4 to C-8 | ~22 - 35 | Carbons of the alkyl chain. |

| C-1 | ~15 - 25 | Methyl group adjacent to the carbinol carbon. |

| C-9 | ~14 | Terminal methyl group of the nonyl chain. |

Causality Behind Predictions:

-

Chemical Shifts: The carbons directly attached to the electronegative oxygen (C2) and nitrogen (C3) atoms will be significantly deshielded and appear at the lowest field among the sp³ hybridized carbons. The chemical shifts of the other alkyl chain carbons will be in the typical aliphatic region. The terminal methyl carbon (C9) is expected to be the most upfield signal.

Caption: Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of rac-threo-3-Aminononan-2-ol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates first, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

Conclusion

References

-

Broadband Microwave Spectroscopy of Prototypical Amino Alcohols and Polyamines: Competition Between H-Bonded Cycles and Chains. (2016). PubMed. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

Synthesis, Structure Analysis, Theoretical Calculations and Relative Protonation Constants by NMR of Secondary Amino Alcohols. (2025). PubMed. Retrieved from [Link]

-

rac threo-3-Aminononan-2-ol. Pharmaffiliates. Retrieved from [Link]

-

Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry of the Phosphatidyl Amino Alcohols: Detection of Molecular Species and Use of Low Voltage Spectra and Metastable Scanning in the Elucidation of Structure. (1972). PubMed. Retrieved from [Link]

-

The Duke NMR Center Coupling constants. Duke University. Retrieved from [Link]

-

Synthesis and characterization of (S)-amino alcohol modified M41S as effective material for the enantioseparation of racemic compounds. (2006). PubMed. Retrieved from [Link]

-

Fragmentation. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. (1969). Canadian Science Publishing. Retrieved from [Link]

-

Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Interpreting More IR Spectra. (2018). YouTube. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery and Historical Synthesis of rac-threo-3-Aminononan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-threo-3-Aminononan-2-ol is a synthetically derived amino alcohol that has garnered interest within the scientific community, particularly in the field of medicinal chemistry. Its structure, featuring a nine-carbon backbone with adjacent amino and hydroxyl groups in a specific racemic threo configuration, makes it a valuable building block for the synthesis of more complex molecules. Notably, it has been utilized in the development of potent inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. This guide provides a comprehensive overview of the discovery and historical synthesis of this compound, delving into the foundational chemical principles and experimental methodologies that underpin its preparation.

The Chemical Landscape: Understanding β-Amino Alcohols

The structural motif of a β-amino alcohol, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, is a cornerstone in organic chemistry and drug discovery. The spatial arrangement of these functional groups provides a scaffold for hydrogen bonding and other molecular interactions, making them prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals.

Historically, the synthesis of β-amino alcohols has been a significant area of research, with early methods focusing on racemic preparations. The primary challenge lies in controlling the stereochemistry at the two adjacent chiral centers. The terms erythro and threo are used to describe the relative configuration of these centers. In the case of rac-threo-3-aminononan-2-ol, the threo designation indicates a specific staggered conformation of the molecule when viewed in a Newman projection, where similar substituents are on opposite sides. The prefix rac signifies that the product is a racemic mixture, containing equal amounts of both enantiomers.

Discovery and Initial Synthesis: A Modern Intermediate

The discovery of rac-threo-3-aminononan-2-ol is not rooted in the early annals of organic chemistry but rather emerged from the more recent pursuit of targeted therapeutic agents. Its Chemical Abstracts Service (CAS) number, 119720-60-4, points to a discovery within the last few decades. The initial synthesis of this compound was likely not an end in itself, but rather a necessary step in the creation of more complex molecules with potential therapeutic applications. One of the key applications that has driven its synthesis is its use as a precursor for 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives, which have been investigated as potent inhibitors of inducible nitric oxide synthase (iNOS)[1].

While a singular, seminal "discovery" paper is not readily apparent, the synthesis of this and structurally similar long-chain β-amino alcohols can be understood through the lens of established and well-documented synthetic methodologies.

Historical Synthetic Approaches to Racemic threo-β-Amino Alcohols

The preparation of racemic threo-amino alcohols like 3-aminononan-2-ol historically relied on methods that, while effective, often lacked precise stereocontrol, yielding mixtures of diastereomers that would then require separation. Two classical and conceptually important approaches are the reduction of α-amino ketones and the reaction of Grignard reagents with α-amino aldehydes.

Reduction of α-Amino Ketones

A foundational strategy for the synthesis of β-amino alcohols is the reduction of the corresponding α-amino ketone. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the steric and electronic properties of the substrate.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of rac-threo-3-aminononan-2-ol via reduction of an α-amino ketone.

Causality Behind Experimental Choices:

The choice of a reducing agent is critical in influencing the diastereoselectivity of the reaction.

-

Non-chelating reducing agents (e.g., sodium borohydride, lithium aluminum hydride) often lead to the erythro isomer as the major product due to Felkin-Anh or Cram's rule models of steric approach control. In these models, the nucleophilic hydride attacks the carbonyl carbon from the least hindered face.

-

Chelating reducing agents can favor the formation of the threo isomer. If the amino group is protected with a suitable chelating group, a metal-containing reducing agent can coordinate with both the carbonyl oxygen and the nitrogen of the amino group, forming a rigid cyclic intermediate. This forces the hydride to attack from a specific face, leading to the threo product.

Illustrative Experimental Protocol (Hypothetical Historical Approach):

Step 1: Synthesis of 2-Amino-3-nonanone Hydrochloride

-

Bromination of 2-Nonanone: To a solution of 2-nonanone in a suitable solvent such as diethyl ether, add bromine dropwise at 0°C with stirring. The reaction is monitored by the disappearance of the bromine color. After completion, the solvent is removed under reduced pressure to yield crude 2-bromo-3-nonanone.

-

Azide Displacement: The crude 2-bromo-3-nonanone is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and sodium azide is added. The mixture is heated to facilitate the SN2 reaction. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 2-azido-3-nonanone.

-

Reduction of the Azide: The 2-azido-3-nonanone is dissolved in a protic solvent like ethanol, and a reducing agent such as hydrogen gas with a palladium on carbon catalyst is used to reduce the azide to the primary amine. Acidification with hydrochloric acid yields the 2-amino-3-nonanone hydrochloride salt.

Step 2: Reduction to rac-threo-3-Aminononan-2-ol

-

Reduction: The 2-amino-3-nonanone hydrochloride is dissolved in methanol and cooled to 0°C. Sodium borohydride is added portion-wise. The reaction is stirred for several hours and then quenched by the slow addition of water.

-

Workup and Isolation: The solvent is removed, and the residue is partitioned between an aqueous base (e.g., sodium hydroxide solution) and an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over a drying agent like anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product would be a mixture of erythro and threo diastereomers.

-

Purification: The diastereomers can be separated by techniques such as fractional crystallization of their salts or by column chromatography.

Grignard Reaction with α-Amino Aldehydes

Another classical approach involves the nucleophilic addition of a Grignard reagent to an α-amino aldehyde. The stereochemical outcome is again governed by steric and chelation effects.

Conceptual Workflow:

Figure 2: Conceptual workflow for the synthesis of rac-threo-3-aminononan-2-ol via Grignard addition to an α-amino aldehyde.

Causality Behind Experimental Choices:

The stereoselectivity of the Grignard addition is influenced by the nature of the nitrogen protecting group on the α-amino aldehyde.

-

Non-chelating protecting groups (e.g., tosyl) generally lead to the erythro isomer as the major product, following the Felkin-Anh model.

-

Chelating protecting groups (e.g., a group capable of forming a five- or six-membered ring with a metal) can direct the Grignard reagent to attack from a specific face, favoring the threo isomer. The magnesium of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom of the protecting group.

Illustrative Experimental Protocol (Hypothetical Historical Approach):

Step 1: Preparation of N-Protected 2-Aminooctanal

-

Protection of α-Aminooctanoic Acid: α-Aminooctanoic acid is protected with a suitable protecting group (e.g., by reacting it with benzyl chloroformate to form the Cbz-protected amino acid).

-

Formation of the Weinreb Amide: The protected amino acid is then converted to a Weinreb amide by reaction with N,O-dimethylhydroxylamine hydrochloride. This intermediate is stable to Grignard reagents but can be reduced to the aldehyde.

-

Reduction to the Aldehyde: The Weinreb amide is reduced to the N-protected 2-aminooctanal using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.

Step 2: Grignard Reaction and Deprotection

-

Grignard Addition: The N-protected 2-aminooctanal is dissolved in an anhydrous ether solvent and cooled. A solution of methylmagnesium bromide in ether is added dropwise. The reaction is stirred until completion.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent.

-

Deprotection: The protecting group is removed. For a Cbz group, this is typically done by catalytic hydrogenation.

-

Purification: The resulting mixture of diastereomers is then separated as described previously.

Tabular Summary of Synthetic Approaches

| Method | Key Intermediate | Reagents for Key Step | Primary Stereochemical Control |

| Reduction of α-Amino Ketone | 2-Amino-3-nonanone | NaBH₄, LiAlH₄, or other hydrides | Steric hindrance (Felkin-Anh/Cram) or Chelation with protecting group |

| Grignard Addition | N-Protected 2-aminooctanal | MeMgBr | Steric hindrance (Felkin-Anh) or Chelation with protecting group |

Conclusion

The discovery and synthesis of rac-threo-3-aminononan-2-ol are emblematic of the evolution of organic synthesis. While its initial preparation likely stemmed from the practical need for a specific building block in medicinal chemistry, the underlying principles of its synthesis are rooted in the classical transformations of organic chemistry. Understanding these historical methods, particularly the factors that control stereoselectivity in the formation of β-amino alcohols, provides a crucial foundation for researchers and scientists in the field of drug development. The ability to rationally design synthetic routes to access specific diastereomers of such compounds remains a vital skill in the ongoing quest for novel and effective therapeutic agents.

References

- General principles of stereoselective synthesis of amino alcohols can be found in advanced organic chemistry textbooks.

-

The use of rac threo-3-Aminononan-2-ol in the synthesis of iNOS inhibitors is mentioned in chemical supplier databases and serves as a starting point for exploring its applications.[1]

Sources

"rac threo-3-Aminononan-2-ol" physical properties (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of rac threo-3-Aminononan-2-ol

Introduction

rac-threo-3-Aminononan-2-ol is a vicinal amino alcohol, a class of organic compounds characterized by amino and hydroxyl functional groups attached to adjacent carbon atoms. Its structure, comprising a nine-carbon chain, makes it a subject of interest in synthetic organic chemistry and as a potential building block in the development of more complex molecules, including pharmaceutical agents. The stereochemistry, indicated by the "racthreo" designation, specifies a racemic mixture of the (2R,3S) and (2S,3R) enantiomers. A thorough understanding of the fundamental physical properties of rac-threo-3-Aminononan-2-ol is crucial for its synthesis, purification, handling, and application in research and development. This guide provides a detailed overview of its key physical properties, with a focus on its boiling point, and outlines the experimental methodology for their determination.

Core Physical and Chemical Properties

The physical state and thermal properties of a compound are dictated by its molecular structure and the resulting intermolecular forces. As an amino alcohol, rac-threo-3-Aminononan-2-ol can participate in hydrogen bonding through both its hydroxyl (-OH) and amino (-NH2) groups, which is expected to result in a higher boiling point compared to non-polar compounds of similar molecular weight.[1]

Quantitative Data Summary

The known physical properties of rac-threo-3-Aminononan-2-ol (CAS No: 119720-60-4) are summarized in the table below.[2][3][4][5][6] The compound is described as a brown oil at room temperature, which suggests that its melting point is below standard ambient temperature.[2]

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁NO | [2][4][5] |

| Molecular Weight | 159.27 g/mol | [2][5] |

| Appearance | Brown oil | [2] |

| Boiling Point | 262.193 °C at 760 mmHg | [2] |

| Melting Point | Not experimentally reported; presumed to be below room temperature. | |

| Density | 0.89 g/cm³ | [2] |

| Flash Point | 112.371 °C | [2] |

| Refractive Index | 1.457 | [2] |

| Vapor Pressure | 0.002 mmHg at 25°C | [2] |

Experimental Determination of Physical Properties

Accurate determination of physical properties such as melting and boiling points is fundamental to compound identification and purity assessment. For a substance like rac-threo-3-Aminononan-2-ol, which is a liquid at room temperature, the determination of its boiling point is of primary importance.

Causality in Experimental Design

The choice of methodology for determining physical constants is guided by the substance's expected properties.

-

Boiling Point Determination: For a high-boiling liquid like rac-threo-3-Aminononan-2-ol, a micro-scale method using a capillary tube within a heated bath or a specialized apparatus like a Mel-Temp is preferred.[7] This minimizes the amount of sample required and enhances safety. The principle relies on identifying the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[8]

-

Melting Point Determination: Although this compound is an oil, for analogous solid amino alcohols, the melting point provides a sharp indication of purity. Pure crystalline compounds typically melt over a narrow range (0.5-1°C).[8] Impurities tend to depress the melting point and broaden the melting range. A Mel-Temp apparatus is a standard and reliable tool for this measurement.[7]

Protocol: Micro-Scale Boiling Point Determination

This protocol describes a common and reliable method for determining the boiling point of a liquid sample using a Mel-Temp apparatus or a similar heating block.

Materials:

-

Sample of rac-threo-3-Aminononan-2-ol

-

Standard capillary tubes (sealed at one end)

-

Micro-pipette or a smaller capillary tube open at both ends[7]

-

Mel-Temp apparatus or equivalent heating block with a thermometer[7]

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

-

Sample Preparation: a. Using a micro-pipette, introduce a small amount (a few microliters) of the liquid rac-threo-3-Aminononan-2-ol into the standard capillary tube, ensuring the liquid fills the bottom 2-3 mm.[7] b. Take a smaller, shorter capillary tube that is open at both ends and place it, open-end down, inside the larger capillary tube containing the sample.[7] This smaller tube will serve as an indicator by trapping air.

-

Apparatus Setup: a. Place the prepared capillary assembly into the sample chamber of the Mel-Temp apparatus.[8] b. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Determination: a. Begin heating the apparatus at a moderate rate. Observe the sample through the viewing lens. b. As the temperature approaches the expected boiling point (for an unknown, a rapid preliminary run can establish an approximate value), a steady stream of bubbles will emerge from the inverted inner capillary.[9] This occurs as the trapped air expands and vapor from the liquid begins to form. c. Continue heating slowly (1-2 °C per minute) until the bubbling becomes a rapid and continuous stream. d. Turn off the heat and allow the apparatus to cool slowly. e. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the inner capillary tube.[9] This signifies the point where the external pressure equals the vapor pressure of the substance. f. Record this temperature as the observed boiling point. g. For accuracy, repeat the determination with a fresh sample and capillary tube.

Workflow Visualization

The following diagram illustrates the key stages of the micro-scale boiling point determination protocol.

Caption: A flowchart of the micro-scale boiling point determination protocol.

Conclusion

The physical properties of rac-threo-3-Aminononan-2-ol, particularly its high boiling point of 262.193 °C, are consistent with its structure as a C9 amino alcohol capable of strong intermolecular hydrogen bonding.[2] While its appearance as an oil indicates a low melting point, precise experimental determination is necessary for a complete characterization. The standardized protocols outlined in this guide provide a reliable framework for researchers and scientists to verify these properties, ensuring data integrity for applications in drug development and chemical synthesis.

References

-

PubChem. (n.d.). 3-Aminononan-2-ol. Retrieved from [Link]

-

University of Babylon. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

-

Kuujia.com. (n.d.). 5456-63-3(trans-2-Aminocyclohexanol hydrochloride). Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nonanol. Retrieved from [Link]

-

California State University, Stanislaus. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Molbase. (n.d.). This compound;119720-60-4;C9H21NO;159.27. Retrieved from [Link]

-

vcv.org.in. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

Sources

- 1. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. This compound;119720-60-4;C9H21NO;159.27 ; [rrkchem.com]

- 4. usbio.net [usbio.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. biomall.in [biomall.in]

- 7. phillysim.org [phillysim.org]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. One moment, please... [davjalandhar.com]

A Technical Guide to the Solubility of racthreo-3-Aminononan-2-ol in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients and key chemical intermediates is a cornerstone of efficient process development, formulation, and purification. This guide provides a comprehensive technical overview of the solubility characteristics of racthreo-3-Aminononan-2-ol, a chiral amino alcohol. Due to the absence of extensive published solubility data for this specific molecule, this document integrates foundational chemical principles with predictive analysis and a robust experimental protocol for empirical determination. We will explore the physicochemical properties of the title compound, predict its behavior in various classes of organic solvents, and provide a detailed, field-proven methodology for accurate solubility measurement. This guide is intended for researchers, process chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility profile.

Introduction: The Critical Role of Solubility

racthreo-3-Aminononan-2-ol is an organic compound featuring both a hydroxyl (-OH) and an amino (-NH2) functional group.[1] Such amino alcohols are valuable chiral building blocks in organic synthesis and medicinal chemistry. The precise solubility of this intermediate in various organic solvents is a critical parameter that dictates:

-

Reaction Kinetics: The rate and completion of a chemical reaction often depend on the ability of the solvent to fully dissolve all reactants.

-

Purification Strategy: Techniques like crystallization and chromatography are fundamentally reliant on differential solubility. Selecting an appropriate solvent system is paramount for achieving high purity and yield.

-

Formulation Development: For drug development applications, solubility in various excipients and solvent systems governs bioavailability and the feasibility of different dosage forms.

This guide moves beyond simple data reporting to explain the underlying chemical principles that govern the solubility of racthreo-3-Aminononan-2-ol, empowering the scientist to make informed decisions in the laboratory.

Physicochemical Properties of racthreo-3-Aminononan-2-ol

To understand solubility, one must first understand the molecule itself. The structure and properties of racthreo-3-Aminononan-2-ol provide the basis for predicting its interaction with various solvents.

Molecular Structure:

Figure 1: Chemical structure of 3-Aminononan-2-ol.

The molecule possesses a nine-carbon aliphatic chain, making it predominantly nonpolar. However, the presence of a hydroxyl group and an amino group at the 2 and 3 positions introduces significant polarity and the capacity for hydrogen bonding.

Table 1: Key Physicochemical Properties

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C9H21NO | [2][3] | Provides context for molecular size and elemental composition. |

| Molecular Weight | 159.27 g/mol | [2][4] | Influences dissolution kinetics; larger molecules can be harder to solvate. |

| Appearance | Brown Oil | [2][5] | Indicates the compound is a liquid at room temperature, simplifying dissolution. |

| Polar Surface Area (PSA) | 46.25 Ų | [2] | A measure of the polar portion of the molecule. This value suggests a strong capacity for interaction with polar solvents. |

| XLogP3 | 2.365 | [2] | A calculated logarithm of the octanol-water partition coefficient. A positive value indicates a preference for lipophilic (nonpolar) environments over aqueous ones. |

| Hydrogen Bond Donors | 2 (from -OH and -NH2) | Calculated | These groups can donate hydrogen atoms to form strong hydrogen bonds with acceptor solvents (e.g., alcohols, water). |

| Hydrogen Bond Acceptors | 2 (from O and N) | Calculated | The lone pairs on oxygen and nitrogen can accept hydrogen atoms, forming bonds with donor solvents (e.g., alcohols). |

Causality Analysis: The molecule presents a dual nature. The long C7 alkyl chain (heptyl group) imparts significant nonpolar, lipophilic character. Conversely, the vicinal amino and hydroxyl groups create a localized, highly polar, and hydrophilic head. This dichotomy is the primary driver of its solubility behavior. The XLogP3 value of 2.365 quantitatively confirms that, overall, the molecule has a greater affinity for nonpolar environments than for water.[2] However, the potent hydrogen bonding capability afforded by the PSA of 46.25 Ų ensures that it will not be completely insoluble in polar solvents.[2]

Theoretical Solubility Profile

The fundamental principle of "like dissolves like" governs solubility.[6][7] This means polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Based on the physicochemical properties outlined above, we can predict the solubility of racthreo-3-Aminononan-2-ol across different solvent classes.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors.

-

Alcohols (Methanol, Ethanol): High solubility is expected. The solvent's alkyl groups can interact favorably with the nonpolar tail of the solute, while its hydroxyl group can form strong hydrogen bonds with the solute's amino and hydroxyl groups.

-

Water: Limited to moderate solubility is predicted. While strong hydrogen bonds can form, the long, nonpolar heptyl chain will disrupt the water's hydrogen-bonding network, leading to an unfavorable entropic cost. The positive XLogP3 value supports this prediction of limited aqueous solubility.

-

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have polar bonds but lack O-H or N-H bonds, making them hydrogen bond acceptors only.

-

Moderate to high solubility is expected. The polarity of these solvents will interact favorably with the polar head of the molecule. However, the lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents of similar polarity.

-

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces.

-